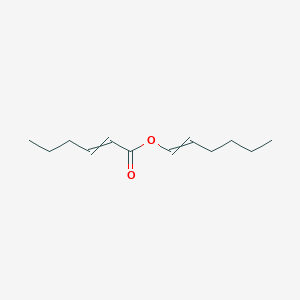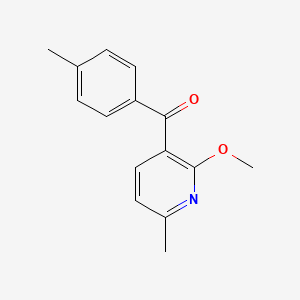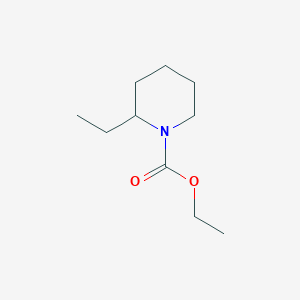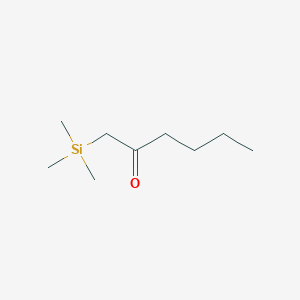
Propyl 3-phenylprop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C12H12O2. It is also known by other names such as phenyl-propiolic acid propyl ester and phenyl-propiolsaeure-propylester . This compound is characterized by its unique structure, which includes a propyl ester group attached to a phenylpropynoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 3-phenylprop-2-ynoate can be synthesized through various methods. One common synthetic route involves the esterification of phenylpropiolic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propynoate group to a double or single bond, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylpropiolic acid or phenylacetone.
Reduction: Phenylpropanoic acid or phenylpropane.
Substitution: Propyl amide derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Vergleich Mit ähnlichen Verbindungen
Propyl 3-phenylprop-2-ynoate can be compared with other similar compounds such as:
Phenylpropiolic acid: Lacks the propyl ester group, making it less lipophilic.
Phenylpropanoic acid: Contains a saturated propanoic acid group instead of the propynoate group.
Phenylpropane: A fully saturated hydrocarbon without any functional groups.
The uniqueness of this compound lies in its propyl ester group and the presence of a triple bond, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
80220-92-4 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
propyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-7H,2,10H2,1H3 |
InChI-Schlüssel |
WHLWKCVKBYBBSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


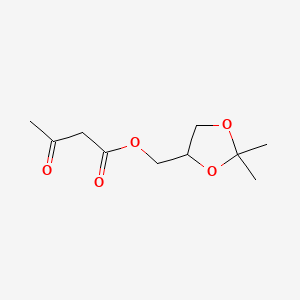
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
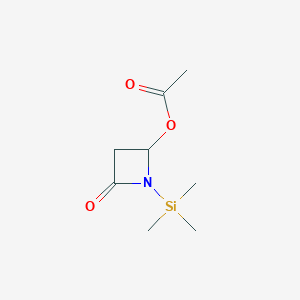
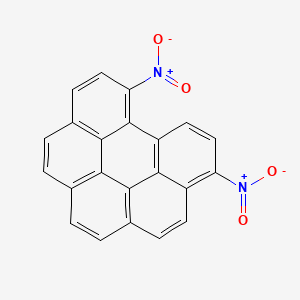

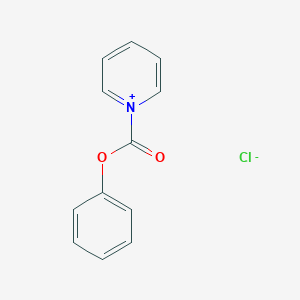
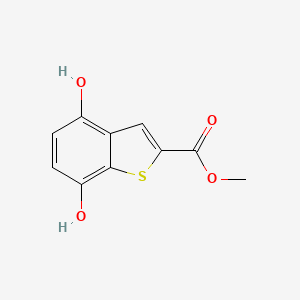
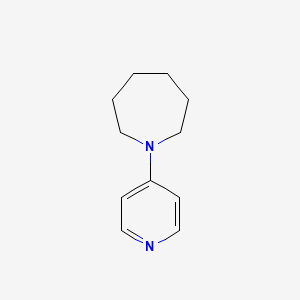
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
